molecular formula C14H20ClN3O B15113814 3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol

3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol

Cat. No.: B15113814
M. Wt: 281.78 g/mol
InChI Key: WCRDEMVPCPULTO-UHFFFAOYSA-N
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Description

3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol is a synthetic organic compound that features a phenolic group, a pyrazole ring, and an isopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.

    Aminomethylation: The alkylated pyrazole is reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Phenol Functionalization: Finally, the aminomethylated pyrazole is coupled with a phenol derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Alkylated or sulfonated phenol derivatives.

Scientific Research Applications

3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties.

Mechanism of Action

The mechanism of action of 3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • **1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol
  • **3-(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol
  • **4-(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol

Uniqueness

3-({[(1-isopropyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group on the pyrazole ring and the aminomethyl linkage to the phenol group distinguishes it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological properties.

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

3-[[(1-propan-2-ylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-11(2)17-7-6-13(16-17)10-15-9-12-4-3-5-14(18)8-12;/h3-8,11,15,18H,9-10H2,1-2H3;1H

InChI Key

WCRDEMVPCPULTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=CC(=CC=C2)O.Cl

Origin of Product

United States

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